N-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide
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Overview
Description
N-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, an oxadiazole ring, and a cyclohexyl group attached to a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with a nitrile oxide. The cyclohexyl group can be introduced via a cyclohexyl bromide intermediate, which then reacts with the oxadiazole derivative. The final step involves the coupling of the pyridine ring with the benzamide moiety under mild reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the oxadiazole and cyclohexyl groups.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring and a bromine substituent.
Uniqueness
N-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. Additionally, the combination of the cyclohexyl group with the benzamide moiety enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20N4O2/c25-18(15-9-3-1-4-10-15)23-20(12-6-2-7-13-20)19-22-17(24-26-19)16-11-5-8-14-21-16/h1,3-5,8-11,14H,2,6-7,12-13H2,(H,23,25) |
InChI Key |
HYPKKVCSESEODP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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